![molecular formula C5H4IN3O2 B1403457 5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS No. 1363381-34-3](/img/structure/B1403457.png)
5-Amino-6-iodo-2-pyrazinecarboxylic acid
Overview
Description
5-Amino-6-iodo-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C5H4IN3O2 . It has a molecular weight of 265.01 .
Molecular Structure Analysis
The molecular structure of 5-Amino-6-iodo-2-pyrazinecarboxylic acid consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
5-Amino-6-iodo-2-pyrazinecarboxylic acid and its derivatives have been a focal point in the synthesis of complex molecules with potential biological applications. For instance, substituted pyrazinecarboxamides were synthesized through the condensation of substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines. These compounds exhibited interesting antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, some derivatives showed high activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, and some were effective inhibitors of oxygen evolution in photosynthesis. These findings indicate the relevance of these compounds in the development of antimicrobial agents and potentially in agricultural applications as photosynthesis inhibitors (Doležal et al., 2006).
Another study emphasized the antimycobacterial potential of substituted N-Phenylpyrazine-2-carboxamides, which were synthesized through the condensation of pyrazinecarboxylic acid chlorides with ring-substituted anilines. These compounds demonstrated considerable in vitro antimycobacterial activity against various Mycobacterium strains, showcasing the potential of these structures in developing novel treatments for tuberculosis (Doležal et al., 2009).
Photodynamic Therapy and Stability
In the context of photodynamic therapy, a notable application is the formulation of 5-Aminolevulinic acid-loaded hyaluronic acid dissolving microneedles for the treatment of superficial tumors. This formulation aims to improve the stability and skin penetration of the prodrug, enhancing its efficacy in clinical applications. The study highlights the potential of using derivatives of pyrazinecarboxylic acids in designing advanced drug delivery systems for cancer treatment (Jinjin Zhu et al., 2019).
Anticancer and Antimicrobial Scaffolds
The multi-component synthesis of pyrazole derivatives, specifically dihydropyrano[2,3-c]pyrazoles, showcases the chemical versatility of pyrazine derivatives. These compounds were synthesized using a green protocol and evaluated for their anticancer activities against various human cancer cell lines, offering insights into the development of new anticancer drugs. The study not only underlines the biological relevance of these compounds but also emphasizes the importance of sustainable synthesis methods in pharmaceutical research (Urja D. Nimbalkar et al., 2017).
Future Directions
The future directions of research on 5-Amino-6-iodo-2-pyrazinecarboxylic acid and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, more research could be conducted to understand their synthesis and chemical reactions.
properties
IUPAC Name |
5-amino-6-iodopyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJMNMTLFBLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-iodo-2-pyrazinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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